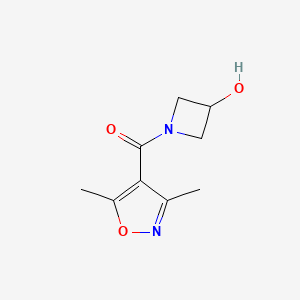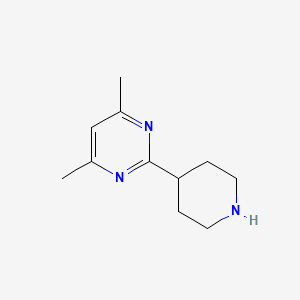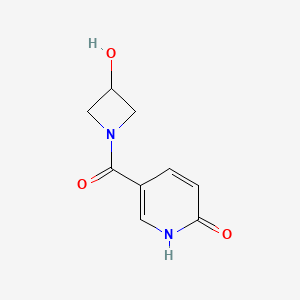
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a compound with a CAS Number of 1373503-66-2 . It has a molecular weight of 249.13 . Another related compound is “3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde”, also known as DFAB. DFAB is a fluorinated aldehyde that possesses unique properties, making it a promising candidate for drug discovery and development.
Molecular Structure Analysis
The InChI code for “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H .
Physical and Chemical Properties Analysis
The physical form of “4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride” is a white solid . It should be stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiinflammatory Activity
4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid analogs, related to the studied compound, have been synthesized and evaluated for their anti-inflammatory activity. These analogs include compounds with double bonds or a methyl group in position 3. However, none of these analogs reached the activity of the standard anti-inflammatory drug flobufen (Kuchař et al., 1995).
Cancer Research
The synthesis and antiproliferative activity of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/4-oxobutanoate derivatives have been investigated. These compounds, including one similar to 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid, show potential as DNA gyrase inhibitors, suggesting applications in cancer treatment (Yurttaş et al., 2022).
Molecular Docking and Spectroscopic Studies
Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on compounds including 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, closely related to the compound . These studies provide insight into the reactivity and potential applications of these compounds in biological activities, such as inhibiting the Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthesis and Antitumor Activities
4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivatives have been synthesized and evaluated for their antitumor activities. These derivatives, similar to this compound, show significant inhibitory effects on tumor cells, offering potential in the development of new anti-tumor drugs (Yang et al., 2023).
Pharmacological Profile
The pharmacological profile of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid, a compound similar to the one , shows strong anti-inflammatory, antiarthritic, and immunomodulatory effects, indicating potential therapeutic applications (Bulej et al., 2005).
Antioxidant Properties
Research on 4-hydroxycoumarin derivatives, including 4-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-(ethoxycarbonyl)-3-oxobutyl]benzoic acid, related to the compound of interest, shows promising antioxidant properties. These properties suggest potential applications in oxidative stress-related conditions (Stanchev et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCIBQMNUNQWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)



![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

